phenanthridine-6-thiol
Overview
Description
phenanthridine-6-thiol: is a heterocyclic compound with the molecular formula C13H9NS. It is a sulfur-containing derivative of phenanthridine, characterized by a thione group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthridine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzamides and o-nitrobenzoic acids, which undergo a series of reactions to form the phenanthridine core . The key steps often involve:
KOH-mediated anionic ring closure: This step is crucial for forming the phenanthridine skeleton.
Decarboxylative amidation: This reaction helps in the formation of the desired thione group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions: phenanthridine-6-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or other transition metals for facilitating substitution reactions.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Reduced derivatives: From reduction reactions.
Substituted phenanthridines: From substitution reactions.
Scientific Research Applications
Chemistry: phenanthridine-6-thiol is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology and Medicine: The compound exhibits potential biological activities, including anticancer, antiviral, and antibacterial properties . It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the materials science field, this compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of phenanthridine-6-thiol involves its interaction with various molecular targets. One notable target is the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), where the compound acts as an inhibitor . This inhibition leads to the prevention of DNA repair processes, which can induce cell death in cancer cells. The compound’s ability to interact with other cellular pathways is also under investigation .
Comparison with Similar Compounds
Phenanthridine: The parent compound without the thione group.
Phenanthridinone: An oxygen-containing derivative with a similar structure.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon without heteroatoms.
Uniqueness: phenanthridine-6-thiol is unique due to the presence of the thione group, which imparts distinct electronic and chemical properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in biological applications compared to its oxygen or nitrogen analogs .
Properties
IUPAC Name |
5H-phenanthridine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDEKDUBRWLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401998 | |
Record name | phenanthridine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-03-6 | |
Record name | 6(5H)-Phenanthridinethione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenanthridine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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